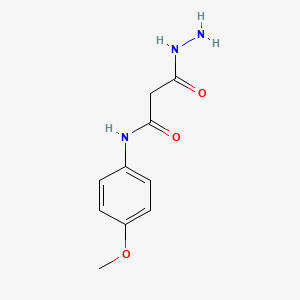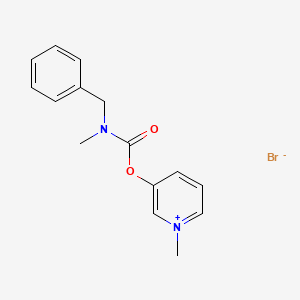
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) typically involves the reaction of 3-hydroxy-1-methylpyridinium bromide with N-benzyl-N-methylcarbamate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium salts.
Scientific Research Applications
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by binding to the active site and preventing the breakdown of neurotransmitters. This inhibition leads to an increase in neurotransmitter levels, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridostigmine bromide: A cholinesterase inhibitor with similar structural features.
Neostigmine bromide: Another cholinesterase inhibitor used in medical applications.
Physostigmine: A natural alkaloid with cholinesterase inhibitory properties.
Uniqueness
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
67465-52-5 |
|---|---|
Molecular Formula |
C15H17BrN2O2 |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N-benzyl-N-methylcarbamate;bromide |
InChI |
InChI=1S/C15H17N2O2.BrH/c1-16-10-6-9-14(12-16)19-15(18)17(2)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NJSQPRDVUCXFKH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


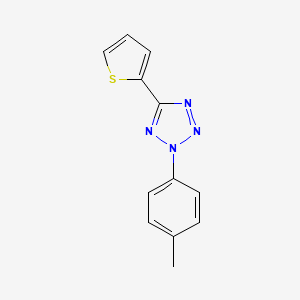


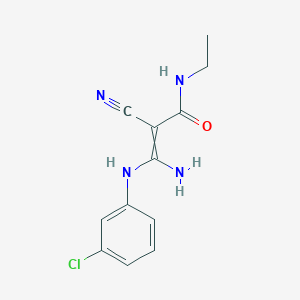
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
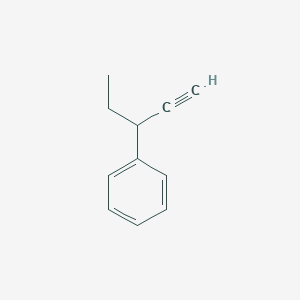
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
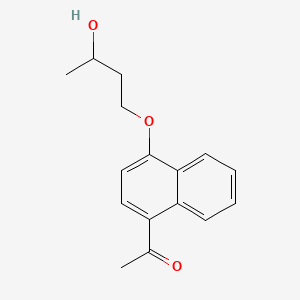
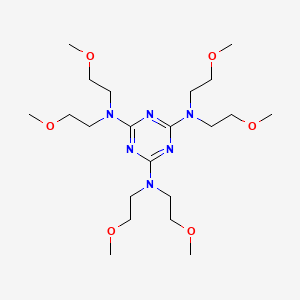

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
